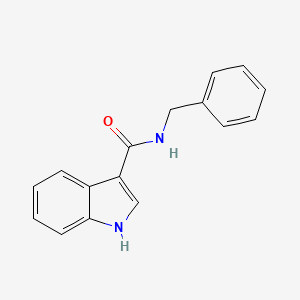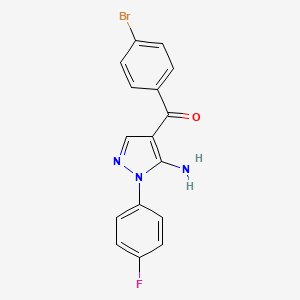![molecular formula C11H7ClF3N B3031727 1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 647824-83-7](/img/structure/B3031727.png)
1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-pyrrole
概要
説明
1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 4-chloro-2-(trifluoromethyl)phenyl group
作用機序
Target of Action
Compounds with a -cf3 group have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl (-cf3) group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a -cf3 group have been reported to affect the reverse transcriptase enzyme, which plays a crucial role in the replication of retroviruses .
Pharmacokinetics
The presence of a trifluoromethyl (-cf3) group in a molecule is known to improve biological activity, chemical or metabolic activity, and chemical or metabolic stability , which could potentially impact the bioavailability of the compound.
Result of Action
The presence of a -cf3 group in a molecule has been associated with improved drug potency .
Action Environment
The presence of a trifluoromethyl (-cf3) group in a molecule is known to improve chemical or metabolic stability , which could potentially be influenced by environmental factors.
生化学分析
Biochemical Properties
1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with lipid kinases such as PI3Ks, which are involved in cell proliferation, apoptosis, motility, and cell invasion . The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of 1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K pathway, which plays a crucial role in regulating cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.
Molecular Mechanism
At the molecular level, 1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of genes, resulting in altered protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and survival. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it has been shown to affect the activity of enzymes involved in the PI3K pathway, which plays a crucial role in cellular metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular function.
Transport and Distribution
The transport and distribution of 1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of the compound can affect its interactions with other biomolecules and its overall efficacy in modulating cellular functions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as toluene or ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
- 4-chloro-2-(trifluoromethyl)phenyl isocyanate
- 4-chloro-2-(trifluoromethyl)phenylboronic acid
- 4-chloro-3-(trifluoromethyl)phenyl derivatives
Uniqueness: 1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-pyrrole stands out due to its unique combination of a pyrrole ring and a trifluoromethyl-substituted phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c12-8-3-4-10(16-5-1-2-6-16)9(7-8)11(13,14)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVXYABAQIPZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381630 | |
| Record name | 1-[4-chloro-2-(trifluoromethyl)phenyl]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647824-83-7 | |
| Record name | 1-[4-chloro-2-(trifluoromethyl)phenyl]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


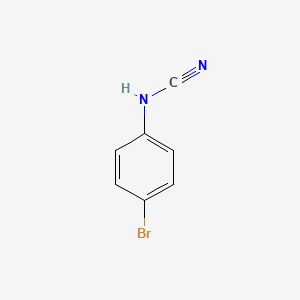

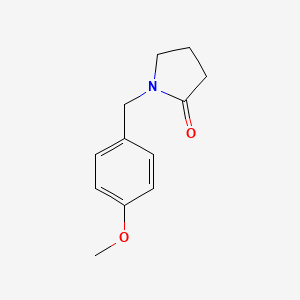
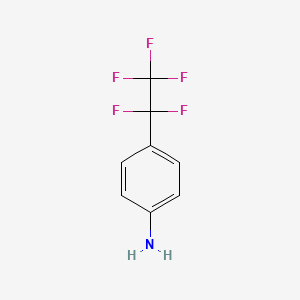
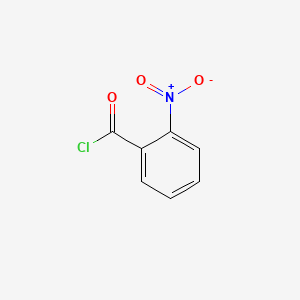
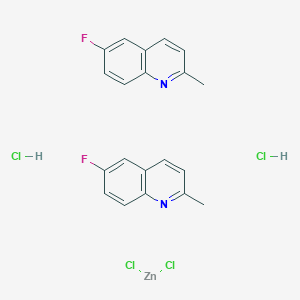

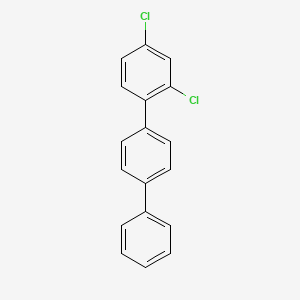
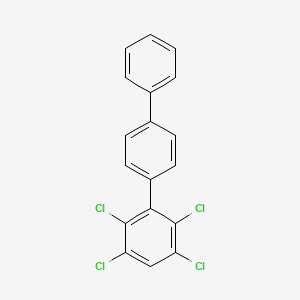
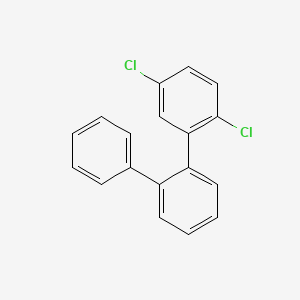
![6-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B3031663.png)
![Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-](/img/structure/B3031665.png)
